4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide
Overview
Description
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide is a complex organic compound that features a benzamide core substituted with an azepane ring, a nitro group, and a phenyl group
Preparation Methods
The synthesis of 4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the azepane ring through nucleophilic substitution reactions. The nitro group is usually introduced via nitration reactions using nitric acid and sulfuric acid as reagents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The azepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and sulfuric acid. .
Scientific Research Applications
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials and polymers .
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azepane ring and phenyl group contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide can be compared with similar compounds such as:
4-(azepan-1-yl)butanoic acid: This compound features a similar azepane ring but lacks the nitro and phenyl groups, resulting in different chemical and biological properties.
(2-azepan-1-yl-2-phenylethyl)amine: This compound has an azepane ring and a phenyl group but differs in its overall structure and functional groups, leading to distinct applications and reactivity. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(azepan-1-yl)-N-methyl-3-nitro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-21(17-9-5-4-6-10-17)20(24)16-11-12-18(19(15-16)23(25)26)22-13-7-2-3-8-14-22/h4-6,9-12,15H,2-3,7-8,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIJBLEOSLYBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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